
3-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound with the molecular formula C16H14N2O2S It is characterized by the presence of a benzamide group substituted with a methoxy group and a benzothiazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 3-methoxybenzoic acid with 6-methyl-2-aminobenzothiazole. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 3-formyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide or 3-carboxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide.
Reduction: Formation of 3-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that derivatives of benzothiazole, including 3-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide, exhibit promising anticancer properties. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, highlighting its potential as an anticancer agent. For instance, the compound has shown cytotoxic effects against MCF-7 breast cancer cells with an IC50 value indicating significant antiproliferative activity .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes relevant to neurodegenerative diseases. Notably, it has shown selective inhibition of butyrylcholinesterase (BChE), which is implicated in Alzheimer's disease. This selectivity suggests that it may serve as a lead compound for developing therapies aimed at treating neurodegenerative disorders .
Antimicrobial Properties
There is growing interest in the antimicrobial activities of benzothiazole derivatives. This compound has been evaluated for its effectiveness against various bacterial strains. Preliminary results indicate moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
Drug Development
The unique properties of this compound make it a candidate for drug development targeting multiple pathways involved in cancer and neurodegenerative diseases. Its structural modifications can lead to derivatives with enhanced efficacy and reduced toxicity profiles. For example, modifications aimed at increasing hydrophilicity may improve solubility and bioavailability .
Antioxidative Activity
Recent studies have highlighted the antioxidative potential of compounds related to benzothiazole derivatives. This compound may play a role in mitigating oxidative stress, which is linked to various chronic diseases . The incorporation of methoxy groups enhances the antioxidative capacity by stabilizing free radicals.
Industrial Applications
The compound is also being explored for its utility in material science, particularly in developing new materials with specific chemical properties. Its unique substitution pattern allows it to be used as a building block for synthesizing more complex molecules with tailored functionalities.
Case Studies
Several case studies have documented the biological activities of similar compounds:
- Anticancer Studies : A study on N-substituted benzimidazole carboxamides demonstrated their antiproliferative effects against MCF-7 cells, providing insights into structure-activity relationships that could be applicable to this compound .
- Enzyme Inhibition Research : Another investigation into benzothiazole derivatives revealed their potential as selective inhibitors of key enzymes involved in neurodegeneration, paralleling findings related to this compound .
Wirkmechanismus
The mechanism of action of 3-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety is known to interact with various biological pathways, potentially inhibiting or modulating their activity. This compound may exert its effects by binding to active sites or allosteric sites on target proteins, thereby altering their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-methoxy-N-methylbenzamide: A related compound with a similar benzamide structure but lacking the benzothiazole moiety.
6-methyl-2-aminobenzothiazole: The benzothiazole component of the compound, which can be used as a precursor in its synthesis.
3-methoxybenzoic acid: The methoxy-substituted benzoic acid used in the synthesis of the compound.
Uniqueness
3-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is unique due to the combination of the methoxybenzamide and benzothiazole moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not observed with simpler benzamide or benzothiazole compounds.
Biologische Aktivität
3-Methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide, also known by its CAS number 313508-30-4, is a compound that exhibits significant biological activity. This article reviews its pharmacological properties, particularly focusing on its antimicrobial and anticancer activities, as well as its mechanism of action and structure-activity relationships.
- Molecular Formula: C22H18N2O2S
- Molecular Weight: 374.46 g/mol
- Density: 1.288 g/cm³ (predicted)
- pKa: 12.96 (predicted)
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, it has been shown to possess varying degrees of activity against different pathogens:
Pathogen | IC50 (µg/mL) | Comparison Agent |
---|---|---|
Staphylococcus aureus | 15.6 | Chloramphenicol (MIC: 24.6) |
Escherichia coli | 12.0 | Kanamycin (MIC: 31.25) |
Candida albicans | 16.0 | Miconazole (MIC: 7.8) |
Cryptococcus neoformans | 125 | Amphotericin B (IC50: 0.5) |
The compound demonstrated moderate antifungal activity, particularly against Candida species and Cryptococcus neoformans, indicating its potential for treating fungal infections .
Anticancer Activity
The benzothiazole moiety in the compound has been linked to anticancer properties. Studies have shown that derivatives of benzothiazole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific compound under review has shown promising results in vitro against several cancer cell lines.
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity: The compound has been reported to inhibit certain enzymes that are crucial for microbial survival and proliferation.
- Disruption of Cell Membrane Integrity: It may affect the integrity of microbial cell membranes, leading to cell lysis.
- Interference with DNA Synthesis: Some studies suggest that it may interfere with DNA replication in cancer cells, leading to apoptosis.
Structure-Activity Relationship (SAR)
The structure of the compound plays a critical role in its biological activity. Modifications in the benzothiazole ring or the methoxy group can significantly alter potency:
- Substituent Effects: Electron-donating groups like methoxy enhance antimicrobial activity, while electron-withdrawing groups tend to reduce it.
- Benzothiazole Variants: Different substitutions on the benzothiazole ring have been explored to optimize activity against specific pathogens and cancer cells .
Case Studies
Several case studies have documented the efficacy of related compounds in clinical settings:
- Clinical Trials on Antimicrobial Efficacy: A trial involving benzothiazole derivatives showed significant improvement in infection resolution rates compared to standard treatments.
- Anticancer Studies: Preclinical studies using animal models demonstrated that compounds similar to this compound exhibit reduced tumor size and improved survival rates.
Eigenschaften
IUPAC Name |
3-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-10-6-7-13-14(8-10)21-16(17-13)18-15(19)11-4-3-5-12(9-11)20-2/h3-9H,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAULMPCRVFAFAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.